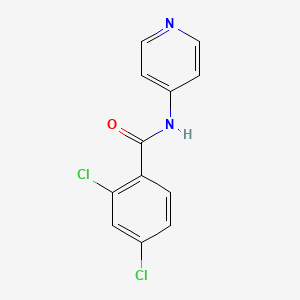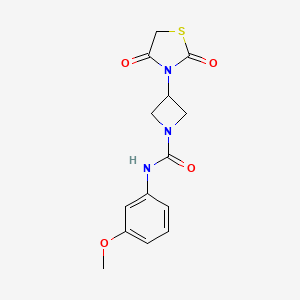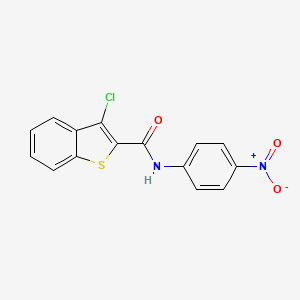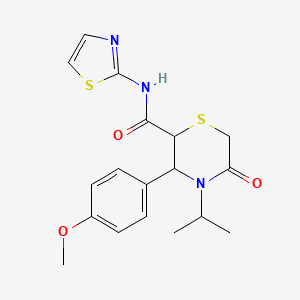
4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality 4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Biological Activities and Applications
Derivatives of Thiazolyl and Thiophene Compounds : The presence of a thiazole moiety within the compound suggests potential biological activity. Thiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research on 1,3,4-thiadiazole and oxadiazole heterocycles, known for their diverse pharmacological potential, highlights the significance of such scaffolds in medicinal chemistry. They have been identified as crucial for expressing pharmacological activity, confirming their importance for drug discovery (Lelyukh, 2019).
Central Nervous System (CNS) Acting Drugs : Compounds with structural similarities to the query compound have been explored for their potential as central nervous system acting drugs. The study of functional chemical groups that may likely become a source for the synthesis of novel CNS acting drugs includes investigation into heterocycles with heteroatoms such as nitrogen (N), sulphur (S), and oxygen (O), indicating a wide spectrum of CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Antioxidant Activity : The compound's methoxyphenyl group suggests potential antioxidant activity. Research on analytical methods used in determining antioxidant activity provides a foundation for evaluating such compounds. Various assays based on chemical reactions and assessing kinetics have been applied in antioxidant analysis, highlighting the potential for compounds with this structural feature to serve as antioxidants (Munteanu & Apetrei, 2021).
Stereochemistry and Pharmacological Profile : The importance of stereochemistry in enhancing the pharmacological profile of compounds is well documented. Studies on stereochemistry of phenylpiracetam and its methyl derivative emphasize the relationship between configuration of stereocenters and biological properties, suggesting that compounds with specific stereochemical configurations may exhibit advantageous pharmacological properties (Veinberg et al., 2015).
Removal of Organic Pollutants : The structural features of the compound suggest potential for environmental applications, such as the removal of organic pollutants from aqueous solutions. Studies on cleaner techniques for removing pollutants highlight the significance of functional moieties in interacting with contaminants, pointing to the potential application of such compounds in environmental remediation (Prasannamedha & Kumar, 2020).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-4-propan-2-yl-N-(1,3-thiazol-2-yl)thiomorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-11(2)21-14(22)10-26-16(17(23)20-18-19-8-9-25-18)15(21)12-4-6-13(24-3)7-5-12/h4-9,11,15-16H,10H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUWCUODRRANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(SCC1=O)C(=O)NC2=NC=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-3-(4-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)thiomorpholine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

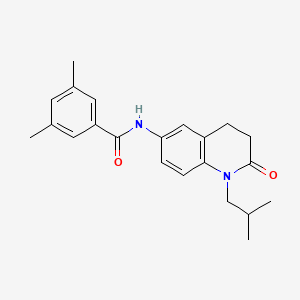
![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)
![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)

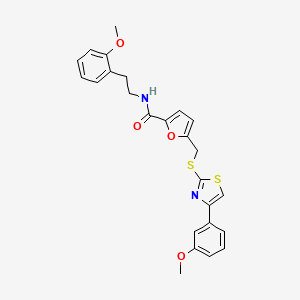
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2742571.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2742576.png)
![Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2742577.png)

